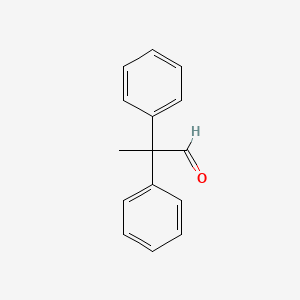
2,2-Diphenylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylpropanal is an organic compound with the molecular formula C15H14O It is characterized by the presence of two phenyl groups attached to the second carbon of a propanal molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diphenylpropanal can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2,2-diphenylpropane. This intermediate can then be oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,2-diphenylpropanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2,2-diphenylpropanol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: 2,2-Diphenylpropanoic acid.
Reduction: 2,2-Diphenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Diphenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-diphenylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity by forming covalent bonds with active site residues, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylpropane: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2-Diphenylethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
2,2-Diphenylpropanoic acid: An oxidized form of 2,2-diphenylpropanal with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis
Propriétés
IUPAC Name |
2,2-diphenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMWEJUBAXMERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)



![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide](/img/structure/B2857487.png)
![N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2857488.png)
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)



